(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid
Overview
Description
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to naphthalene, with a nitrogen atom at the second position. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which makes it useful in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid typically involves the following steps:
Formation of Quinoline Core: : The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid under high temperature.
Introduction of Carboxylic Acid Group: : The carboxylic acid group can be introduced by oxidizing the corresponding alcohol or aldehyde precursor.
Boc Protection: : The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound to its corresponding quinone derivatives.
Reduction: : Reduction reactions can reduce the quinoline core to dihydroquinoline derivatives.
Substitution: : Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Quinone Derivatives: : Resulting from oxidation reactions.
Dihydroquinoline Derivatives: : Resulting from reduction reactions.
Substituted Quinolines: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is similar to other quinoline derivatives, such as quinoline itself, quinone, and dihydroquinoline. its uniqueness lies in the presence of the Boc protecting group, which provides additional versatility in synthetic applications. Other similar compounds include:
Quinoline: : A basic heterocyclic aromatic organic compound.
Quinone: : An oxidized form of quinoline.
Dihydroquinoline: : A reduced form of quinoline.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOAZMYTIAOTI-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654186 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-75-4 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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